Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate
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Overview
Description
Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate typically involves the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(4-hydroxy-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The ester functional group can undergo hydrolysis to release the active phenolic compound, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
Methyl 2-(4-hydroxy-3-(difluoromethyl)phenyl)acetate:
Uniqueness
Methyl 2-(4-hydroxy-3-(trifluoromethyl)phenyl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)5-6-2-3-8(14)7(4-6)10(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
JKWRCODHBYUPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
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